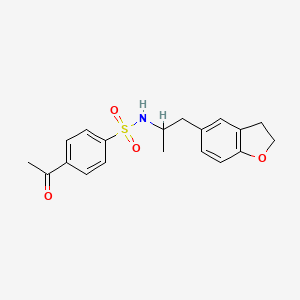
4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, which is known for its wide range of biological and pharmacological activities. Benzofuran derivatives are commonly found in natural products and synthetic compounds, making them significant in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The benzofuran core can be constructed through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions . The sulfonamide group is introduced through sulfonation reactions, often using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
Major products formed from these reactions include oxidized quinone derivatives, reduced amines, and substituted benzofuran derivatives, each with potential biological activities.
Scientific Research Applications
4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can inhibit enzymes and receptors, leading to various biological effects. For instance, it may inhibit topoisomerase I, sigma receptors, and histamine H3 receptors, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin, which also exhibit significant biological activities .
Uniqueness
What sets 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its sulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
4-acetyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-13(11-15-3-8-19-17(12-15)9-10-24-19)20-25(22,23)18-6-4-16(5-7-18)14(2)21/h3-8,12-13,20H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPNYDZRKGRYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
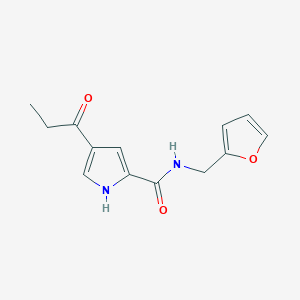
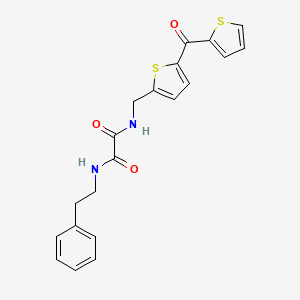
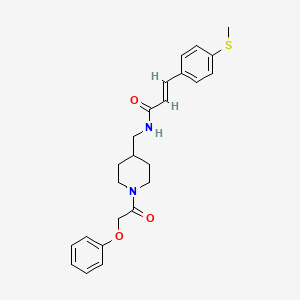
![7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2600132.png)
![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2600133.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2600135.png)
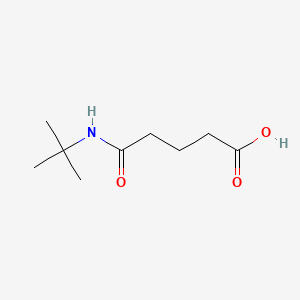
![(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid](/img/structure/B2600139.png)
![5-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2600141.png)
![N-(3-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2600142.png)

![N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2600146.png)
![3-[(Thiophen-2-yl)methyl]-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2600147.png)

